molecular formula C9H12N2O3 B2889660 4-Pyrazol-1-yloxane-4-carboxylic acid CAS No. 1249601-23-7

4-Pyrazol-1-yloxane-4-carboxylic acid

Cat. No.: B2889660
CAS No.: 1249601-23-7
M. Wt: 196.206
InChI Key: ZLDRWYVVIVQZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyrazol-1-yloxane-4-carboxylic acid is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its potential biological activity and diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrazol-1-yloxane-4-carboxylic acid typically involves the formation of pyrazole derivatives. One common method is the reaction of isoxazole-5(4H)-ones with [RuCl2(p-cymene)]2 as a catalyst, leading to the formation of pyrazole-4-carboxylic acids . Another method involves the use of transition-metal catalysts and photoredox reactions to form the pyrazole moiety .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs one-pot multicomponent processes and novel reactants to achieve high yields and efficiency . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Pyrazol-1-yloxane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atoms in the pyrazole ring, which can act as both proton donors and acceptors .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrazine, diazoacetonitrile, and alkyl halides . Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from the reactions of this compound include various substituted pyrazoles and fused pyrazole derivatives, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Pyrazol-1-yloxane-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an endogenous metabolite and its interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Pyrazol-1-yloxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter . This interaction can lead to the displacement of RELA/p65 and associated coregulators from the promoter, affecting gene expression and cellular responses .

Comparison with Similar Compounds

4-Pyrazol-1-yloxane-4-carboxylic acid can be compared with other pyrazole derivatives, such as pyrazole-4-carboxylic acid and 1H-pyrazole-4-carboxylic acid . While these compounds share a similar core structure, this compound is unique due to its specific substitution pattern and the presence of the oxane ring, which can influence its chemical reactivity and biological activity .

List of Similar Compounds

  • Pyrazole-4-carboxylic acid
  • 1H-pyrazole-4-carboxylic acid
  • 4-Pyrazolecarboxylic acid

Properties

IUPAC Name

4-pyrazol-1-yloxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-8(13)9(2-6-14-7-3-9)11-5-1-4-10-11/h1,4-5H,2-3,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDRWYVVIVQZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.